4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether
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Overview
Description
4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether is a complex organic compound with a molecular formula of C27H21Cl2N3O3 and a molecular weight of 506.393 g/mol . This compound is notable for its intricate structure, which includes indole, pyrazolo, and benzoxazin moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the indole derivative, followed by the formation of the pyrazolo and benzoxazin rings. The final step involves the etherification of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the dichloro moiety can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The pyrazolo and benzoxazin rings may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyrazolo-benzoxazin compounds. Compared to these, 4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
- 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- 1-[2-(1H-Indol-3-yl)ethyl]-4-acetyl-3-hydroxy-5-phenyl-1H-pyrrole-2(5H)-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
CAS No. |
303104-40-7 |
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Molecular Formula |
C27H21Cl2N3O3 |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
1-[3-[7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]indol-1-yl]ethanone |
InChI |
InChI=1S/C27H21Cl2N3O3/c1-15(33)31-14-21(19-5-3-4-6-24(19)31)27-32-25(20-11-17(28)12-22(29)26(20)35-27)13-23(30-32)16-7-9-18(34-2)10-8-16/h3-12,14,25,27H,13H2,1-2H3 |
InChI Key |
UXWUPNSIOWJOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=C(O3)C(=CC(=C6)Cl)Cl |
Origin of Product |
United States |
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